methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate
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Overview
Description
Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate is a chemical compound belonging to the class of chromones Chromones are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate typically involves the esterification of the corresponding chromone derivative. One common method involves the reaction of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-aldehyde.
Reduction: Formation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl methanol.
Substitution: Formation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl acetic acid.
Scientific Research Applications
Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a potential additive in cosmetic formulations.
Mechanism of Action
The mechanism of action of methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate can be compared with other chromone derivatives such as:
Baicalin: Known for its anti-inflammatory and neuroprotective effects.
Wogonoside: Exhibits anticancer and anti-inflammatory properties.
Quercetin: A well-known flavonoid with antioxidant and anti-inflammatory activities.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Biological Activity
Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate is a compound derived from chromone, a class known for its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications based on the latest research findings.
Chemical Structure and Properties
This compound has the molecular formula C17H14O6. The compound features a chromenone core with hydroxyl and acetate functional groups, which contribute to its biological activity. The structural characteristics allow it to interact with various biological targets, potentially leading to significant therapeutic effects.
Synthesis
The synthesis of this compound typically involves the reaction of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol with methyl bromoacetate under basic conditions. This process can be summarized as follows:
- Reactants : 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol and methyl bromoacetate.
- Conditions : Basic medium (e.g., sodium hydroxide or potassium carbonate).
- Product : Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetate.
Antioxidant Properties
Research indicates that methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetate exhibits strong antioxidant activity. Its ability to scavenge free radicals is attributed to the presence of hydroxyl groups in its structure, which can donate electrons and neutralize reactive oxygen species (ROS) .
Anti-inflammatory Effects
The compound has been shown to modulate pathways related to inflammation. Studies suggest that it inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various cellular models .
Anticancer Potential
Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetate has demonstrated promising anticancer properties in vitro. It appears to induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators .
The biological activity of methyl [(5-hydroxy-4-oxo-2-phenyloxy]acetate is primarily mediated through:
- Antioxidant Mechanisms : By reducing oxidative stress and preventing cellular damage.
- Anti-inflammatory Pathways : Inhibiting the expression of inflammatory mediators.
- Cell Cycle Regulation : Inducing apoptosis in cancerous cells by affecting mitochondrial pathways and caspase activation .
Comparative Analysis with Similar Compounds
To understand its efficacy, methyl [(5-hydroxy-4-oxo-2-phenyloxy]acetate can be compared with other chromone derivatives:
Compound Name | Structure | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|---|
Methyl [(5-hydroxy...)] | Structure | High | Moderate | High |
6H-Benzo[c]chromen... | Structure | Moderate | High | Moderate |
Coumarin Derivatives | Structure | Low | Low | Variable |
Case Studies
- Antioxidant Activity Study : In a study examining various chromone derivatives, methyl [(5-hydroxy...)] showed superior radical scavenging activity compared to other derivatives, indicating its potential as a natural antioxidant agent .
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects revealed that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its therapeutic potential in inflammatory diseases .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with methyl [(5-hydroxy...)] resulted in a dose-dependent decrease in cell viability, suggesting its role as an effective anticancer agent .
Properties
Molecular Formula |
C18H14O6 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
methyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C18H14O6/c1-22-17(21)10-23-12-7-13(19)18-14(20)9-15(24-16(18)8-12)11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 |
InChI Key |
DQFQSWLRJGZJOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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